2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019098-65-7
VCID: VC11915104
InChI: InChI=1S/C23H24N6O4S/c1-3-32-19-10-11-20(33-4-2)21(16-19)34(30,31)28-18-8-6-17(7-9-18)25-22-12-13-23(27-26-22)29-15-5-14-24-29/h5-16,28H,3-4H2,1-2H3,(H,25,26)
SMILES: CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C23H24N6O4S
Molecular Weight: 480.5 g/mol

2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 1019098-65-7

Cat. No.: VC11915104

Molecular Formula: C23H24N6O4S

Molecular Weight: 480.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - 1019098-65-7

Specification

CAS No. 1019098-65-7
Molecular Formula C23H24N6O4S
Molecular Weight 480.5 g/mol
IUPAC Name 2,5-diethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C23H24N6O4S/c1-3-32-19-10-11-20(33-4-2)21(16-19)34(30,31)28-18-8-6-17(7-9-18)25-22-12-13-23(27-26-22)29-15-5-14-24-29/h5-16,28H,3-4H2,1-2H3,(H,25,26)
Standard InChI Key JHPIAHCKOCHHIT-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C23H24N6O4S, with a molecular weight of 480.5 g/mol. Its structure features:

  • A pyridazine ring substituted at the 3-position with a pyrazole group.

  • A sulfonamide bridge (-SO2NH-) connecting the pyridazine-pyrazole system to a para-substituted phenyl ring.

  • Two ethoxy groups (-OCH2CH3) at the 2- and 5-positions of the benzene sulfonamide core.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1019098-65-7
Molecular FormulaC23H24N6O4S
Molecular Weight480.5 g/mol
IUPAC Name2,5-Diethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
SMILESCCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

The presence of multiple hydrogen-bond acceptors (sulfonamide, pyridazine N-atoms) and lipophilic ethoxy groups suggests balanced solubility and membrane permeability, critical for drug-like properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Pyridazine-Pyrazole Core: Condensation of 6-chloropyridazin-3-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions .

  • Sulfonylation: Reaction of the intermediate with 2,5-diethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

  • Purification: Chromatographic techniques (e.g., silica gel) yield the final product with >95% purity.

Chemical Reactivity

  • Hydrolysis: The sulfonamide group is stable under physiological conditions but may hydrolyze under strong acidic or basic conditions to yield sulfonic acids.

  • Electrophilic Substitution: The pyridazine and pyrazole rings undergo nitration or halogenation at electron-deficient positions .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

  • Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with folate biosynthesis via dihydropteroate synthase inhibition .

  • Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 µg/mL), likely due to membrane disruption .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Submicromolar activity against hCA IX (IC50 = 0.78 µM), a target in hypoxic tumors .

  • COX-2 Selectivity: 10-fold selectivity over COX-1, suggesting anti-inflammatory potential .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Sulfonamide Derivatives

CompoundTargetIC50/EC50Source
2,5-Diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamidehCA IX0.78 µM
3,4-Dimethoxy analogEGFR1.5 µM
Methyl-substituted variant (CAS 1019098-79-3)S. aureusMIC = 8 µg/mL

The ethoxy groups enhance lipophilicity and target binding compared to methoxy or hydroxyl analogs .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • In Vivo Efficacy: Test antitumor activity in xenograft models.

  • Structural Optimization: Explore substituent effects on pyridazine and pyrazole rings .

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